7-bromo-2,4-dichloroquinoline-3-carbonitrile
Description
Significance of the Quinoline (B57606) Scaffold in Synthetic Organic Chemistry
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the fields of synthetic organic and medicinal chemistry. benthamdirect.comresearchgate.netingentaconnect.com Recognized as a "privileged scaffold," its structure is a key component in a multitude of natural products and synthetic molecules with significant pharmacological properties. researchgate.netnih.gov The versatility of the quinoline ring allows for functionalization at various positions, which in turn modulates the biological activity of its derivatives. nih.govrsc.org This adaptability has made quinoline and its derivatives a focal point for researchers in drug discovery and development, leading to a wide array of compounds with applications as anticancer, antibacterial, antimalarial, and antiviral agents. benthamdirect.comnih.govbrieflands.com The ability to synthesize polysubstituted quinolines through various modern methodologies, including C-H bond functionalization, has further expanded its chemical space, allowing for the creation of novel compounds with enhanced efficacy and target selectivity. rsc.orgresearchgate.net
Overview of Quinoline-3-carbonitrile Derivatives as Chemical Entities
Within the vast family of quinoline derivatives, quinoline-3-carbonitriles have emerged as a noteworthy class of chemical entities. These compounds are characterized by a nitrile (-C≡N) group at the C3 position of the quinoline ring. The nitrile group is a versatile functional group in organic synthesis and can participate in various chemical transformations. Quinoline-3-carbonitrile derivatives have been reported as valuable starting materials for developing new therapeutic agents, particularly broad-spectrum antibacterial agents. researchgate.net Research has demonstrated that specific substitutions on the quinoline-3-carbonitrile framework can lead to promising antibacterial lead compounds. nih.gov The synthesis of these derivatives can often be achieved through efficient one-pot multicomponent reactions, making them accessible scaffolds for further chemical exploration and biological evaluation. researchgate.netnih.govresearchgate.net
Specific Focus on 7-bromo-2,4-dichloroquinoline-3-carbonitrile as a Key Polyfunctionalized Quinolone Derivative
This compound is a prime example of a polyfunctionalized quinoline derivative, possessing multiple reactive sites that make it a highly valuable intermediate in synthetic chemistry. Its structure is adorned with three halogen atoms (one bromine and two chlorine) and a carbonitrile group, each offering distinct opportunities for chemical modification.
The strategic placement of these functional groups allows for selective and sequential reactions. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, a common reaction pathway for functionalizing the quinoline core. durham.ac.ukmdpi.com The bromine atom at the 7-position and the chlorine atoms can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of a wide variety of carbon-based substituents. nbinno.com The carbonitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. This multi-faceted reactivity makes this compound a key building block for constructing more complex molecular architectures.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2059954-98-0 bldpharm.com |
| Molecular Formula | C₁₀H₃BrCl₂N₂ |
| Molecular Weight | 317.96 g/mol |
| Appearance | (Typically a solid) |
| Functional Groups | Quinoline, Bromo, Dichloro, Carbonitrile |
Contextualization within Halogenated Heterocyclic Chemistry Research
The compound this compound is situated firmly within the important domain of halogenated heterocyclic chemistry. Halogenated heterocycles are indispensable building blocks in modern organic chemistry, valued for their versatile reactivity. nbinno.com The presence of halogen atoms on a heterocyclic core enhances the molecule's utility in several ways. Halogens act as excellent leaving groups in nucleophilic substitution reactions and are key participants in a vast number of metal-catalyzed cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. mdpi.com
In the context of drug discovery, the introduction of halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com The ability to selectively manipulate different halogen atoms based on their reactivity (e.g., iodine vs. bromine vs. chlorine) allows for controlled, stepwise synthesis of complex target molecules. mdpi.com Therefore, polyhalogenated scaffolds like this compound are highly sought-after intermediates, providing a platform for creating diverse libraries of compounds for screening in pharmaceutical and materials science research. researchgate.netnih.gov
Properties
CAS No. |
2059954-98-0 |
|---|---|
Molecular Formula |
C10H3BrCl2N2 |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 7 Bromo 2,4 Dichloroquinoline 3 Carbonitrile
Nucleophilic Substitution Reactions of Halogen Atoms
The chlorine atoms at the C-2 and C-4 positions of the quinoline (B57606) ring are susceptible to nucleophilic substitution. This reactivity is a general feature of halogenated quinolines and related N-heteroaromatic compounds. The reaction typically proceeds through an addition-elimination mechanism, where the stability of the intermediate Meisenheimer complex plays a crucial role.
The chlorine atom at the C-2 position of the quinoline ring can be displaced by various nucleophiles. However, it is generally observed that this position is less reactive towards nucleophilic attack compared to the C-4 position. quimicaorganica.orgresearchgate.net This reduced reactivity is often attributed to the steric hindrance posed by the lone pair of electrons on the nitrogen atom. quimicaorganica.org For a successful substitution to occur at the C-2 position, harsher reaction conditions, such as elevated temperatures, may be required compared to those needed for substitution at the C-4 position. stackexchange.com In some instances, the nature of the leaving group at the C-2 position can influence its reactivity; for example, an ethylthio group has been shown to be more amenable to hydrazinolysis than a chloro group. mdpi.com
The C-4 position of the 2,4-dichloroquinoline (B42001) system is the more reactive site for nucleophilic aromatic substitution. quimicaorganica.orgstackexchange.comnih.gov This heightened reactivity is a well-documented phenomenon in quinoline and quinazoline (B50416) chemistry. stackexchange.comnih.gov The susceptibility of the C-4 carbon to nucleophilic attack is due to the electronic influence of the adjacent nitrogen atom, which can effectively stabilize the negative charge in the reaction intermediate. quimicaorganica.org A wide array of nucleophiles, including amines (aromatic, benzylic, and aliphatic), can readily displace the chlorine atom at this position, often under mild conditions. nih.gov
Table 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Hydrazine (B178648) Hydrate (B1144303) | 4-Hydrazino-2-chloro-7-bromoquinoline-3-carbonitrile | Ethanol, 0-5 °C | stackexchange.com |
In polyhalogenated quinolines, such as 7-bromo-2,4-dichloroquinoline-3-carbonitrile, the different halogen atoms exhibit distinct reactivities. As established, the chlorine at C-4 is more labile than the chlorine at C-2 in nucleophilic substitution reactions. quimicaorganica.orgstackexchange.com This differential reactivity allows for selective functionalization of the quinoline core. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to achieve monosubstitution at the C-4 position while leaving the C-2 chlorine intact. stackexchange.comnih.gov Subsequent, more forcing conditions can then be applied to substitute the less reactive chlorine at the C-2 position. stackexchange.com The bromine atom at the C-7 position on the benzene (B151609) ring is significantly less reactive towards nucleophilic substitution under typical SNAr conditions, which primarily affect the positions activated by the heterocyclic nitrogen.
Chemical Transformations of the Nitrile Group
The nitrile group (-C≡N) at the C-3 position of the quinoline ring is a versatile functional group that can undergo various chemical transformations. These reactions provide pathways to introduce new functionalities and expand the molecular diversity of the quinoline scaffold.
The reduction of the nitrile group to a primary amine (aminomethyl group) is a fundamental transformation. This reaction can be achieved using a variety of reducing agents. While specific examples for the reduction of this compound are not explicitly detailed, general methodologies for nitrile reduction are applicable.
Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. These methods are effective in converting aromatic and heteroaromatic nitriles into their corresponding primary amines. The resulting aminomethylquinoline derivative is a valuable intermediate for the synthesis of more complex molecules.
Table 2: General Methods for Nitrile Reduction to Primary Amines
| Reducing Agent | General Reaction Conditions | Product Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Amine |
Hydrolysis to Carboxylic Acid and Amide Derivatives
The nitrile functionality in this compound can be readily hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid or amide derivatives. libretexts.orgchemistrysteps.com This transformation is a fundamental process for converting the cyano group into other valuable functional groups.
Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide, under the reaction conditions, leads to the formation of the carboxylic acid. chemistrysteps.comlibretexts.org
In contrast, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.org The strongly nucleophilic hydroxide ion directly attacks the carbon atom of the nitrile group. libretexts.org This process also proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org
The selective synthesis of the amide can be achieved by carefully controlling the reaction conditions to halt the hydrolysis at the amide stage. This is often accomplished by using milder reaction conditions or specific reagents that favor the formation of the amide over the carboxylic acid.
| Reaction Conditions | Major Product | Intermediate |
|---|---|---|
| Acidic Hydrolysis (e.g., aq. HCl, heat) | 7-bromo-2,4-dichloroquinoline-3-carboxylic acid | 7-bromo-2,4-dichloroquinoline-3-carboxamide |
| Alkaline Hydrolysis (e.g., aq. NaOH, heat), followed by acidification | 7-bromo-2,4-dichloroquinoline-3-carboxylic acid | Sodium 7-bromo-2,4-dichloroquinoline-3-carboxylate |
| Controlled/Mild Hydrolysis | 7-bromo-2,4-dichloroquinoline-3-carboxamide | Not applicable |
Reactivity with Nitrogen-Containing Nucleophiles
The chloro substituents at the C-2 and C-4 positions of the quinoline ring are susceptible to nucleophilic substitution by various nitrogen-containing nucleophiles. The reactivity at these positions is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the nitrile group. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position.
Reactions with primary and secondary amines can lead to the mono- or di-substituted aminoquinolines. The regioselectivity of the substitution can often be controlled by the reaction conditions, such as temperature and the nature of the nucleophile. For instance, reaction with an amine at a lower temperature might favor substitution at the C-4 position, while higher temperatures could lead to substitution at both C-2 and C-4.
Hydrazine and its derivatives can also react as nucleophiles, leading to the formation of hydrazinylquinolines. These products can serve as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, through subsequent cyclization reactions. The high reactivity of the C-4 position makes it the likely initial site of attack. researchgate.net
| Nucleophile | Potential Product(s) | Notes |
|---|---|---|
| Primary Amines (R-NH₂) | 7-bromo-4-(alkylamino)-2-chloroquinoline-3-carbonitrile | Substitution typically occurs preferentially at the C-4 position. |
| Secondary Amines (R₂NH) | 7-bromo-4-(dialkylamino)-2-chloroquinoline-3-carbonitrile | Similar reactivity to primary amines. |
| Hydrazine (H₂N-NH₂) | 7-bromo-2-chloro-4-hydrazinylquinoline-3-carbonitrile | Can be a precursor for fused pyrazole (B372694) rings. |
Reactions Involving the Bromine Substituent at C-7
The bromine atom at the C-7 position of the quinoline ring provides a valuable handle for further functionalization through metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki Coupling for Structural Diversification)
The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.com In the context of this compound, the C-7 bromine atom can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-7 position, leading to significant structural diversification.
The choice of catalyst, ligand, base, and solvent can influence the efficiency of the Suzuki coupling. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. The reaction is tolerant of many functional groups, making it a highly versatile tool in the later stages of a synthetic sequence.
Other Metal-Catalyzed Coupling Reactions
Besides the Suzuki coupling, the C-7 bromine atom can participate in a variety of other metal-catalyzed cross-coupling reactions. These reactions further expand the synthetic utility of this compound for the construction of diverse molecular frameworks.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond at the C-7 position.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl substituent at the C-7 position.
Stille Coupling: This reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin compound, providing another route for C-C bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines, amides, or related nitrogen nucleophiles. This provides an alternative method for introducing nitrogen-containing substituents at the C-7 position.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-7 Substituent |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Pd(0) or Pd(II) catalyst, base | Aryl, heteroaryl, alkyl |
| Heck Reaction | Alkene | Pd(0) or Pd(II) catalyst, base | Alkenyl |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |
| Stille Coupling | Organotin reagent | Pd(0) or Pd(II) catalyst | Aryl, vinyl, alkyl |
| Buchwald-Hartwig Amination | Amine, amide | Pd catalyst, ligand, base | Amino, amido |
Annulation and Ring-Fused Product Formation from this compound
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of various annulated and ring-fused heterocyclic systems. These reactions often involve a sequence of transformations, such as nucleophilic substitution followed by intramolecular cyclization.
For example, reaction with a binucleophile, such as a 1,2-diamine or a 2-aminophenol, at the C-4 position can be followed by an intramolecular cyclization to construct a new five- or six-membered ring fused to the quinoline core. The nitrile group at C-3 can also participate in these cyclization reactions. For instance, after substitution at C-4 with a suitable nucleophile containing an active methylene (B1212753) group, an intramolecular Thorpe-Ziegler type cyclization onto the nitrile could lead to the formation of a fused pyridone ring.
Furthermore, the bromine at C-7 can be utilized in intramolecular cross-coupling reactions. For example, if a suitable coupling partner is introduced at another position on the quinoline ring, an intramolecular Heck or Suzuki reaction could be employed to form a new ring fused to the benzene portion of the quinoline system. This approach allows for the synthesis of complex polycyclic aromatic systems with diverse electronic and steric properties.
| Reaction Sequence | Potential Fused Ring System |
|---|---|
| 1. Nucleophilic substitution at C-4 with a binucleophile. 2. Intramolecular cyclization. | Fused pyrazoles, imidazoles, oxazoles, etc. |
| 1. Substitution at C-4 with a nucleophile containing an active methylene group. 2. Intramolecular cyclization onto the nitrile. | Fused pyridones. |
| 1. Functionalization at another position. 2. Intramolecular cross-coupling involving C-7 bromine. | Polycyclic aromatic systems. |
Synthesis of Pyrimidoquinolines
The reaction of this compound with dinucleophilic reagents, particularly guanidine (B92328), provides a direct route to the synthesis of pyrimido[5,4-c]quinoline derivatives. This transformation is analogous to the reported synthesis of pyrimido[5,4-c]quinolines from 2,4-dichloro-quinoline-3-carbonitrile. The reaction proceeds through an initial nucleophilic attack by guanidine at the C4 position of the quinoline ring, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the fused pyrimidine (B1678525) ring.
The general reaction scheme involves the treatment of this compound with guanidine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The resulting 4-amino-7-bromo-5-chloropyrimido[5,4-c]quinoline is a key intermediate that can be further functionalized.
Table 1: Synthesis of Pyrimidoquinoline Derivatives
| Starting Material | Reagent | Product |
| This compound | Guanidine Hydrochloride | 4-amino-7-bromo-5-chloropyrimido[5,4-c]quinoline |
Formation of Thienoquinolines
The construction of the thieno[2,3-b]quinoline skeleton from this compound can be achieved through reactions with sulfur-containing nucleophiles. A plausible synthetic pathway involves the reaction with a reagent such as methyl thioglycolate in the presence of a base. This reaction is anticipated to proceed via an initial nucleophilic substitution of the chlorine atom at the C2 position by the sulfur nucleophile, followed by an intramolecular cyclization involving the nitrile group to form the thiophene (B33073) ring.
While direct experimental data for the 7-bromo substituted compound is not extensively available in the reviewed literature, the synthesis of thieno[2,3-b]quinoline derivatives from analogous 2-chloro-3-formylquinolines provides a strong precedent for this transformation. The reaction of 2-chloro-3-formylquinolines with methyl thioglycolate in the presence of a base like DBU has been shown to yield the corresponding thieno[2,3-b]quinoline derivatives. researchgate.net
Table 2: Plausible Synthesis of Thienoquinoline Derivatives
| Starting Material | Reagent | Proposed Product |
| This compound | Methyl Thioglycolate | Methyl 7-bromo-4-chloro-3-cyano-thieno[2,3-b]quinoline-2-carboxylate |
Construction of Other Fused Heterocyclic Systems
The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems, most notably pyrazolo[3,4-b]quinolines.
The reaction with hydrazine hydrate is a key transformation for the synthesis of pyrazolo[3,4-b]quinoline derivatives. nih.govnih.gov This reaction typically proceeds by the nucleophilic attack of hydrazine at the C2 or C4 position, followed by cyclization. The reaction of 2-chloroquinoline-3-carbonitriles with hydrazine has been established as a reliable method for preparing 3-amino-1H-pyrazolo[3,4-b]quinolines. nih.gov Applying this methodology to this compound is expected to yield the corresponding 3-amino-7-bromo-4-chloro-1H-pyrazolo[3,4-b]quinoline.
The reaction conditions typically involve heating the quinoline derivative with hydrazine hydrate in a suitable solvent. The resulting pyrazolo[3,4-b]quinoline scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activities.
Table 3: Synthesis of Pyrazoloquinoline Derivatives
| Starting Material | Reagent | Product |
| This compound | Hydrazine Hydrate | 3-amino-7-bromo-4-chloro-1H-pyrazolo[3,4-b]quinoline |
Further exploration of the reactivity of this compound with other dinucleophiles, such as carbohydrazide (B1668358) or sodium azide, could potentially lead to the formation of other fused systems like triazoloquinolines. mdpi.com
Advanced Structural Elucidation Techniques for 7 Bromo 2,4 Dichloroquinoline 3 Carbonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the connectivity and chemical environment of each atom in 7-bromo-2,4-dichloroquinoline-3-carbonitrile.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, which has the molecular formula C₁₀H₃BrCl₂N₂, three distinct signals are expected in the aromatic region of the spectrum, corresponding to the protons H-5, H-6, and H-8.
The electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the nitrile group, along with the nitrogen in the quinoline (B57606) ring, cause all aromatic protons to be significantly deshielded, shifting them downfield. oregonstate.edu The expected chemical shifts and coupling patterns are based on analysis of similar substituted quinoline systems. chemicalbook.comchemicalbook.com
H-8: This proton is adjacent to the bromine atom at position 7. It is expected to appear as a doublet, split by the neighboring H-6 proton (a small four-bond meta-coupling, ⁴J, might be negligible or cause slight broadening). Its proximity to the bromine atom would likely shift it downfield.
H-6: This proton is situated between H-5 and the bromine at C-7. It is expected to appear as a doublet of doublets due to coupling with both H-5 (ortho-coupling, ³J) and H-8 (meta-coupling, ⁴J).
H-5: This proton is adjacent to H-6 and is expected to appear as a doublet, split by H-6 (ortho-coupling, ³J).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.0 - 8.3 | d (doublet) | ³J(H5-H6) ≈ 8.5 - 9.0 Hz |
| H-6 | ~7.8 - 8.1 | dd (doublet of doublets) | ³J(H6-H5) ≈ 8.5 - 9.0 Hz, ⁴J(H6-H8) ≈ 2.0 - 2.5 Hz |
| H-8 | ~8.2 - 8.5 | d (doublet) | ⁴J(H8-H6) ≈ 2.0 - 2.5 Hz |
The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, corresponding to the ten carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts are heavily influenced by the electronegative substituents (Br, Cl, CN) and the nitrogen atom. oregonstate.edu
The quaternary carbons (C-2, C-3, C-4, C-4a, C-7, C-8a) are typically weaker in intensity than the protonated carbons (C-5, C-6, C-8). The carbons directly bonded to electronegative atoms (C-2, C-4, C-7) will be significantly deshielded. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. oregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| C-2 (Cl) | 150 - 155 | C-6 | 128 - 132 |
| C-3 (CN) | 110 - 115 | C-7 (Br) | 120 - 125 |
| C-4 (Cl) | 145 - 150 | C-8 | 130 - 135 |
| C-4a | 148 - 152 | C-8a | 140 - 145 |
| C-5 | 125 - 130 | -C≡N | 115 - 118 |
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of proton and carbon signals, especially for complex structures. acs.orgacs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-6 and H-8 would confirm their meta-coupling. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. The HMQC/HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: H-5 to C-5, H-6 to C-6, and H-8 to C-8. This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for assigning the full structure, as it shows correlations between protons and carbons over two to three bonds (²J and ³J). arkat-usa.org This technique is essential for identifying the quaternary carbons. Key expected HMBC correlations would include:
H-5 correlating to C-4, C-6, C-7, and C-8a.
H-6 correlating to C-5, C-7, and C-8.
H-8 correlating to C-6, C-7, and C-8a. These long-range correlations allow for the complete assembly of the molecular puzzle, confirming the positions of all substituents and the fusion of the two rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of the molecular formula. The molecular formula of this compound is C₁₀H₃BrCl₂N₂.
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) creates a highly characteristic isotopic cluster for the molecular ion peak. wpmucdn.com The HRMS spectrum would show a complex pattern of peaks (M, M+2, M+4, M+6), with predictable relative intensities, confirming the presence of these specific halogen atoms. youtube.com
The expected monoisotopic mass for the [M]⁺ ion is calculated as follows:
C₁₀H₃⁷⁹Br³⁵Cl₂N₂: 300.8829 g/mol
Common fragmentation pathways in electron ionization (EI) mass spectrometry for halogenated quinolines involve the loss of halogen atoms or other small molecules. libretexts.orgrsc.org Potential fragment ions for this compound could include:
[M - Cl]⁺: Loss of a chlorine radical.
[M - Br]⁺: Loss of a bromine radical.
[M - CN]⁺: Loss of a cyanide radical.
[M - Cl - HCN]⁺: Sequential loss of chlorine and hydrogen cyanide.
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₁₀H₃⁷⁹Br³⁵Cl₂N₂⁺ | 300.8829 | Molecular Ion (monoisotopic) |
| [M+2]⁺ | C₁₀H₃⁸¹Br³⁵Cl₂N₂⁺ / C₁₀H₃⁷⁹Br³⁵Cl³⁷ClN₂⁺ | 302.8808 / 302.8799 | Isotopic peaks |
| [M - Cl]⁺ | C₁₀H₃⁷⁹Br³⁵ClN₂⁺ | 265.9200 | Loss of Chlorine |
| [M - Br]⁺ | C₁₀H₃³⁵Cl₂N₂⁺ | 221.9701 | Loss of Bromine |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
The most diagnostic peak would be the sharp, strong absorption from the nitrile (C≡N) stretching vibration. The aromatic quinoline core would give rise to several bands corresponding to C=C and C=N stretching vibrations, as well as C-H stretching and bending. The carbon-halogen bonds also produce characteristic absorptions in the fingerprint region of the spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2230 - 2220 | C≡N Stretch | Nitrile |
| ~1600 - 1450 | C=C and C=N Stretch | Quinoline Ring |
| ~850 - 550 | C-Cl Stretch | Aryl Chloride |
| ~600 - 500 | C-Br Stretch | Aryl Bromide |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, detailed analyses of closely related quinoline derivatives offer significant insights into the likely structural features of this molecule. The solid-state structures of these analogues, determined through high-resolution X-ray diffraction, reveal key conformational and packing characteristics of the substituted quinoline framework.
A notable example is the structural analysis of ethyl 2,4-dichloroquinoline-3-carboxylate , a derivative that shares the 2,4-dichloroquinoline (B42001) core with the target compound but features an ethyl carboxylate group at the 3-position instead of a nitrile. The crystallographic study of this molecule shows that the quinoline ring system is nearly planar. nih.govnih.gov The mean planes of the quinoline and carboxylate groups form a significant dihedral angle of 87.06 (19)°. nih.govnih.gov This near-perpendicular orientation is a critical finding, suggesting that bulky substituents at the 3-position can cause considerable steric hindrance, forcing them out of the plane of the quinoline ring. In the crystal lattice, the molecules are organized into chains along the c-axis, linked by weak C—H⋯O hydrogen bonds. nih.govnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉Cl₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7431 (2) |
| b (Å) | 22.1936 (12) |
| c (Å) | 11.3719 (6) |
| β (°) | 96.884 (5) |
| Volume (ų) | 1188.76 (11) |
| Z | 4 |
Further structural information can be gleaned from the analysis of 3-bromomethyl-2-chloro-quinoline . researchgate.netsemanticscholar.org Although this compound differs more significantly from the target molecule, its crystal structure provides valuable data on the conformation of a halogenated quinoline. This molecule crystallizes in the triclinic space group P-1. semanticscholar.org The analysis revealed a planar pyridine (B92270) ring within the quinoline system and the presence of one intramolecular C-H⋯Cl hydrogen bond and one intermolecular C-H⋯N interaction, which stabilize the crystal packing. semanticscholar.org The molecules in the unit cell are packed in reversed orientations along the a-axis. semanticscholar.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₇BrClN |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.587 (2) |
| b (Å) | 7.278 (3) |
| c (Å) | 10.442 (3) |
| α (°) | 83.59 (3) |
| β (°) | 75.42 (2) |
| γ (°) | 77.39 (3) |
| Volume (ų) | 471.9 (3) |
| Z | 2 |
These studies on analogous compounds allow for informed predictions about the solid-state structure of this compound. It is highly probable that the quinoline core remains largely planar. The linear nitrile group at the 3-position would likely experience less steric repulsion than an ethyl carboxylate group, potentially resulting in a smaller dihedral angle with the quinoline plane. The packing of molecules would be influenced by weak intermolecular forces, with potential C-H⋯N or halogen-halogen interactions playing a role in the crystal lattice stabilization.
Computational Chemistry and Theoretical Investigations of 7 Bromo 2,4 Dichloroquinoline 3 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It is frequently employed to predict various molecular properties with a good balance between accuracy and computational cost. For a molecule like 7-bromo-2,4-dichloroquinoline-3-carbonitrile, DFT calculations would provide significant insights.
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT methods are used to perform geometry optimization, which involves finding the minimum energy conformation on the potential energy surface. This process would reveal key structural parameters for this compound, such as bond lengths, bond angles, and dihedral angles. Understanding the preferred conformation is crucial as it influences the molecule's physical and chemical properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | --- |
| Bond Length | C3-CN | --- |
| Bond Length | C4-Cl | --- |
| Bond Length | C7-Br | --- |
| Bond Angle | C2-C3-C4 | --- |
| Dihedral Angle | Cl-C4-C4a-N1 | --- |
Note: This table is for illustrative purposes only. No experimental or calculated data for this specific molecule was found.
The electronic properties of a molecule are governed by its molecular orbitals. DFT calculations can determine the energies and shapes of these orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Electronic Properties of this compound (Calculated via DFT)
| Property | Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap | --- |
Note: This table is for illustrative purposes only. No specific computational data for this molecule was found.
Computational vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. This analysis serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of experimental spectral bands to specific molecular motions. For this compound, this would help in its spectroscopic characterization.
Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups in this compound (Calculated via DFT)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | --- |
| C-Cl | Stretching | --- |
| C-Br | Stretching | --- |
| Quinoline (B57606) Ring | C=C/C=N Stretching | --- |
Note: This table is for illustrative purposes only. No specific computational data for this molecule was found.
Mechanistic Studies of Reaction Pathways
Computational chemistry is also invaluable for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can understand the detailed steps involved in the transformation of reactants to products.
For a synthetic target like this compound, computational methods can be used to explore potential synthetic routes. For instance, the synthesis of related quinoline derivatives often involves cyclization and substitution reactions. durham.ac.ukchemijournal.com Theoretical calculations can model these reaction pathways, helping to identify the most energetically favorable route. This involves calculating the energies of reactants, products, intermediates, and transition states.
A key aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy points along the reaction coordinate. Transition state analysis provides information about the activation energy of a reaction, which is directly related to the reaction rate. By locating the transition state structures for the synthesis of this compound, researchers could gain insights into the factors that control the reaction's feasibility and efficiency. Vibrational frequency analysis of a transition state structure would show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Molecular Reactivity and Site Selectivity
The reactivity of this compound is governed by the electronic effects of its substituents: the electron-withdrawing chloro and cyano groups, and the bromo group, which exhibits both inductive electron-withdrawing and resonance electron-donating effects. These groups modulate the electron density distribution across the quinoline ring system, influencing its susceptibility to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In halogenated quinolines, the nitrogen atom of the quinoline ring is typically a region of negative electrostatic potential, making it a likely site for electrophilic attack or protonation. Conversely, the regions around the electron-withdrawing substituents and the hydrogen atoms of the benzene (B151609) ring are expected to have a positive electrostatic potential, indicating susceptibility to nucleophilic attack. The presence of multiple halogens and a cyano group would create distinct electron-deficient and electron-rich regions, thereby guiding site selectivity in chemical reactions.
Global Reactivity Descriptors: Quantum chemical calculations can provide several global reactivity descriptors that offer a quantitative measure of a molecule's reactivity and stability. These are often derived from the HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table presents the definitions and interpretations of common global reactivity descriptors calculated from HOMO and LUMO energies.
Based on studies of similar halogenated quinolines, it can be inferred that this compound would possess a significant electrophilicity index due to the cumulative electron-withdrawing effects of its substituents.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have not been reported. However, the principles of QSRR can be applied to understand how structural modifications in a series of related quinoline derivatives would affect their reactivity. A QSRR model for this class of compounds would aim to establish a mathematical relationship between the chemical reactivity and a set of molecular descriptors.
These descriptors can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Geometrical: Molecular surface area, volume, etc.
Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges, etc.
For a series of substituted quinoline-3-carbonitriles, a QSRR model could, for instance, correlate the rate of a specific reaction with descriptors that quantify the electronic and steric effects of the substituents. Such a model would be invaluable for predicting the reactivity of new derivatives without the need for experimental synthesis and testing.
In Silico Modeling of Molecular Interactions (non-biological target binding where relevant to chemical properties)
While the majority of in silico modeling studies on quinoline derivatives focus on their interactions with biological targets, the principles of these simulations can be extended to understand interactions with non-biological entities relevant to their chemical properties. Techniques like molecular docking and molecular dynamics can be used to study the non-covalent interactions of this compound.
For example, these methods could be employed to investigate:
Solvent-Solute Interactions: Simulating the behavior of the molecule in different solvents to predict solubility and stability.
Interactions with Surfaces: Modeling the adsorption and interaction of the molecule on the surface of catalysts or other materials.
Formation of Molecular Complexes: Studying the non-covalent binding with other small molecules, which can be relevant in areas like crystal engineering and materials science.
The key interactions governing the binding in such systems would include hydrogen bonding (if applicable), halogen bonding (due to the presence of bromine and chlorine), π-π stacking (involving the quinoline ring system), and van der Waals forces. The specific arrangement of the chloro, bromo, and cyano groups on the quinoline scaffold would create a unique electrostatic and steric profile that dictates the strength and geometry of these interactions.
The table below summarizes the types of non-covalent interactions that would be significant for this compound in in silico models.
| Interaction Type | Description | Potential Sites on the Molecule |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine and chlorine atoms. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The quinoline ring system. |
| Dipole-Dipole Interactions | Attractive forces between polar molecules. | The polar C-Cl, C-Br, and C-CN bonds. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecular surface. |
This table outlines the primary non-covalent interactions expected to influence the behavior of this compound in various chemical environments.
Role of 7 Bromo 2,4 Dichloroquinoline 3 Carbonitrile As a Versatile Synthetic Scaffold
Strategic Building Block for Diverse Organic Compounds
The 7-bromo-2,4-dichloroquinoline-3-carbonitrile scaffold offers multiple reactive centers that can be selectively addressed to construct a wide range of diverse organic compounds. The differential reactivity of the halogen substituents is a key feature of this molecule. The chlorine atom at the 4-position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the 2-position. The bromine atom at the 7-position is the least reactive towards nucleophilic attack but is ideally suited for metal-catalyzed cross-coupling reactions.
This hierarchy in reactivity allows for a stepwise and controlled introduction of various substituents. For instance, nucleophiles such as amines, alcohols, and thiols can be selectively introduced at the C4 and C2 positions. Subsequently, the bromine at C7 can be utilized in palladium-catalyzed reactions like Suzuki or Heck couplings to introduce aryl, heteroaryl, or vinyl groups. beilstein-journals.org The carbonitrile group at C3 can also be subjected to a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
Table 1: Potential Sequential Functionalization of this compound
| Step | Reaction Type | Position | Reagent Example | Product Type |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | C4 | Aniline (B41778) | 4-Anilino-7-bromo-2-chloroquinoline-3-carbonitrile |
| 2 | Nucleophilic Aromatic Substitution | C2 | Methoxide | 4-Anilino-7-bromo-2-methoxyquinoline-3-carbonitrile |
| 3 | Suzuki Coupling | C7 | Phenylboronic acid | 4-Anilino-2-methoxy-7-phenylquinoline-3-carbonitrile |
Precursor for Advanced Heterocyclic Systems
The dense functionality of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The reactive sites on the quinoline (B57606) ring can be utilized to build additional rings, leading to polycyclic aromatic compounds with unique electronic and steric properties.
For instance, the reaction of the 2-chloro and 3-carbonitrile groups with binucleophiles can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. For example, treatment with amidines or guanidine (B92328) could yield pyrimido[4,5-c]quinoline (B14755456) derivatives. Similarly, the bromine atom at C7 and an adjacent position on the benzene (B151609) ring could be involved in cyclization reactions to form a third aromatic ring, leading to complex polycyclic systems. The ability to construct such advanced heterocyclic systems is of great interest in medicinal chemistry and materials science.
Intermediate in the Development of Chemical Probes and Ligands (non-pharmacological applications)
The quinoline scaffold is a well-known fluorophore, and its derivatives are frequently used in the development of chemical probes and sensors. The photophysical properties of the quinoline ring system are highly sensitive to the nature and position of its substituents. This allows for the fine-tuning of the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
This compound can serve as a core structure for the development of fluorescent probes for various applications, such as the detection of metal ions or small molecules. The substituents at the 2, 4, and 7-positions can be modified to introduce specific binding sites for target analytes. For example, the introduction of a chelating group at the C2 or C4 position could lead to a sensor for specific metal ions. The change in the electronic properties of the quinoline ring upon binding of the analyte would result in a detectable change in the fluorescence signal.
Applications in Materials Science
The unique electronic properties of the quinoline nucleus make its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics. Quinoline-based compounds have been investigated as components of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.
The this compound scaffold can be used to synthesize novel materials with tailored optical and electronic properties. The extended π-system of the quinoline ring, combined with the ability to introduce a variety of electron-donating and electron-withdrawing groups, allows for the precise control of the material's energy levels and charge-transport properties. For instance, the bromine atom at the 7-position can be used to introduce large aromatic substituents via cross-coupling reactions, leading to materials with enhanced thermal stability and amorphous morphologies, which are desirable for OLED applications.
Design Considerations for Chemical Libraries
The concept of "privileged scaffolds" is central to the design of chemical libraries for drug discovery and other screening applications. nih.gov A privileged scaffold is a molecular framework that is able to interact with multiple biological targets. The quinoline scaffold is considered a privileged structure due to its prevalence in a large number of biologically active compounds.
This compound is an excellent starting point for the construction of diverse chemical libraries. The three distinct points of functionalization (C2, C4, and C7) allow for the generation of a large number of analogs with a wide range of chemical and physical properties. When designing a library based on this scaffold, several factors should be considered:
Diversity of Building Blocks: A wide variety of nucleophiles and coupling partners should be used to maximize the chemical diversity of the library.
Reaction Conditions: The reaction conditions for each step should be carefully optimized to ensure high yields and purity of the final compounds.
Physicochemical Properties: The physicochemical properties of the library members, such as solubility, lipophilicity, and molecular weight, should be carefully controlled to ensure their suitability for biological screening.
Future Research Directions in the Chemistry of 7 Bromo 2,4 Dichloroquinoline 3 Carbonitrile
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods that may involve harsh conditions or generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic routes to 7-bromo-2,4-dichloroquinoline-3-carbonitrile and its derivatives.
Key research objectives should include:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs, such as the Povarov or Gewald reactions, could provide a highly efficient and atom-economical pathway to complex quinoline structures. rsc.org The convergence of multiple starting materials in a single step offers a significant advantage in terms of time and resource management. rsc.org
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scalability. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.
Green Chemistry Principles: Future synthetic approaches should prioritize the use of greener solvents, renewable starting materials, and energy-efficient processes to minimize the environmental impact.
Illustrative Synthetic Approaches for Quinoline Derivatives:
| Synthetic Method | Catalyst/Reagent | Key Features | Potential Applicability |
| Povarov Reaction | Lewis or Brønsted Acid | [4+2] cycloaddition to form tetrahydroquinolines, can be oxidized to quinolines. | Synthesis of diverse quinoline scaffolds. rsc.org |
| Friedländer Annulation | Base or Acid Catalyst | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | A classical and reliable method for quinoline synthesis. |
| Metal-Catalyzed Cyclization | Palladium, Copper, Rhodium | C-H activation, oxidative annulation, and domino reactions. | Offers high efficiency and functional group tolerance. mdpi.com |
| Microwave-Assisted Synthesis | N/A | Accelerated reaction times and often improved yields. | Can be applied to various quinoline syntheses for process intensification. nih.gov |
Exploration of Unconventional Reactivity Patterns
The unique arrangement of functional groups in this compound suggests a rich and complex reactivity profile that is ripe for exploration. Future studies should aim to elucidate the selective reactivity of the different halogen substituents and the nitrile group.
Areas for investigation include:
Selective Functionalization: Developing methodologies for the selective substitution of the chlorine atoms at the C2 and C4 positions, as well as the bromine atom at the C7 position. This would allow for the programmed introduction of various functional groups, leading to a diverse library of derivatives.
Cross-Coupling Reactions: Utilizing the halogen atoms as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.
Nitrile Group Transformations: Exploring the rich chemistry of the nitrile group, including its hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
Photoredox Catalysis: Investigating the use of photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.
Integration into Advanced Functional Material Systems
The planar, aromatic structure of the quinoline core, combined with its electron-withdrawing and donating substituents, makes this compound an attractive candidate for incorporation into advanced functional materials.
Potential applications in materials science include:
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunable electronic properties of quinoline derivatives are advantageous in these applications.
Sensors: The development of chemosensors based on the quinoline scaffold for the detection of metal ions or other analytes. The nitrogen atom in the quinoline ring and the nitrile group can act as binding sites.
Luminescent Materials: The synthesis of novel fluorophores and phosphors for applications in bioimaging and materials science. The extended π-system of the quinoline ring is conducive to luminescence.
High-Throughput Synthesis and Screening for Chemical Diversity
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methodologies will be essential.
Strategies to be employed:
Combinatorial Chemistry: The use of parallel synthesis techniques to rapidly generate large libraries of derivatives with diverse substitution patterns.
Microdroplet Reactions: Utilizing microfluidic platforms for high-throughput reaction screening and optimization, which can significantly accelerate the discovery of new reactions and optimal conditions. nih.gov
Automated Synthesis: Employing robotic platforms for the automated synthesis and purification of compounds, which will increase productivity and reproducibility.
Synergistic Application of Experimental and Computational Methodologies
The integration of computational chemistry with experimental work can provide valuable insights into the properties and reactivity of this compound and guide the design of new derivatives.
Key areas for synergistic research:
Density Functional Theory (DFT) Calculations: Using DFT to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics. nih.gov These theoretical calculations can be correlated with experimental data to gain a deeper understanding of the structure-property relationships. nih.gov
Molecular Docking: In the context of medicinal chemistry, molecular docking studies can be used to predict the binding modes of quinoline derivatives with biological targets, such as enzymes or receptors. nih.govrsc.org This can aid in the rational design of new therapeutic agents.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions, helping to explain observed reactivity and selectivity, and to predict the outcomes of new transformations.
Predicted Properties of Substituted Quinolines from Computational Studies:
| Property | Computational Method | Significance |
| Dipole Moment | DFT | Influences intermolecular interactions and solubility. nih.gov |
| HOMO-LUMO Energy Gap | DFT | Relates to electronic transitions and reactivity. nih.gov |
| Molecular Electrostatic Potential | DFT | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. nih.gov |
| Binding Affinity | Molecular Docking | Predicts the strength of interaction between a ligand and a biological target. rsc.org |
Q & A
Q. What synthetic methodologies are optimal for preparing 7-bromo-2,4-dichloroquinoline-3-carbonitrile, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The compound can be synthesized via multi-step halogenation and cyclization reactions. For example, bromination at the 7-position of a pre-functionalized quinoline scaffold (e.g., using NBS or Br₂ in DCM) followed by chlorination (Cl₂/FeCl₃ or SOCl₂) at positions 2 and 4. The carbonitrile group is typically introduced via nucleophilic substitution (e.g., KCN/CuCN) or cyanation of a halogen intermediate. Reaction optimization should focus on temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst screening (e.g., Pd for cross-coupling steps). Purity can be improved via recrystallization in ethanol or column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic proton environments (e.g., downfield shifts for Br/Cl-substituted carbons) and nitrile carbon signals (~110–120 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 331.8 for C₁₀H₄BrCl₂N₂) and fragmentation patterns.
- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch).
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., distinguishing 2,4-dichloro substitution from alternative isomers). Bond angles and distances reported for related quinoline derivatives (e.g., N1–C1 bond: ~1.34 Å) can guide structural validation .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the quinoline core’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Br and Cl groups activate the quinoline ring for nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituents. For Suzuki-Miyaura coupling, the 7-bromo substituent is more reactive than the 2,4-dichloro groups due to lower bond dissociation energy (C–Br vs. C–Cl). DFT calculations (e.g., using Gaussian) can map charge distribution to predict reactive sites. Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and bases (K₂CO₃ vs. CsF) in toluene/water systems. Monitor regioselectivity via LC-MS and compare with computational predictions .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for halogenated quinolines?
- Methodological Answer : Discrepancies in NMR shifts or IR stretches often arise from solvent effects or crystal packing. Strategies include:
- Solvent Titration : Acquire NMR data in CDCl₃, DMSO-d₆, and THF-d₈ to assess solvent-induced shifts.
- Solid-State vs. Solution Analysis : Compare X-ray structures (solid-state) with solution-phase DFT-optimized geometries (e.g., using CPCM solvent models).
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of substituents) by varying temperature (−40°C to 80°C) .
Q. How can regioselective functionalization of the quinoline ring be achieved despite competing halogen reactivities?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask reactive halogens (e.g., silyl protection of Br) to direct reactions to specific sites.
- Microwave-Assisted Synthesis : Enhance selectivity by rapidly heating reactive intermediates (e.g., 150°C for 10 min in a sealed vessel).
- Directed Ortho-Metalation : Use directing groups (e.g., –CN) to position catalysts for C–H activation.
Case studies on similar compounds (e.g., 7-bromo-2-chloro-3-phenylquinoline) show >80% regioselectivity using Pd/ligand systems .
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., bacterial gyrase or kinase enzymes) using PDB structures.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., anti-inflammatory IC₅₀ values).
- ADMET Prediction (SwissADME) : Assess drug-likeness (e.g., logP <5, TPSA <140 Ų). Experimental validation involves in vitro assays (MIC for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
